Methyl 2-amino-5-phenoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-phenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)12-9-11(7-8-13(12)15)18-10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBNCQDGQQYUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100393-44-9 | |
| Record name | methyl 2-amino-5-phenoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes to Methyl 2-amino-5-phenoxybenzoate
The principal retrosynthetic disconnections for this compound suggest four main strategies: esterification of the corresponding carboxylic acid, formation of the phenoxy ether bond, amination of a suitable precursor, and reduction of a nitro group.
Esterification Reactions of 2-amino-5-phenoxybenzoic Acid
This approach involves the direct conversion of 2-amino-5-phenoxybenzoic acid to its methyl ester. The most common method for this transformation is the Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed as a byproduct is removed, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.org
An alternative and often milder method involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This system is effective for the esterification of various amino acids at room temperature, offering good to excellent yields and simplifying the workup procedure. nih.gov
Table 1: Comparison of Esterification Methods for 2-amino-5-phenoxybenzoic Acid
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Ref. |
| Fischer-Speier | H₂SO₄ or TsOH | Methanol (excess) | Reflux (60-110 °C) | Good to High | wikipedia.orgorganic-chemistry.org |
| TMSCl Method | Trimethylchlorosilane | Methanol | Room Temperature | Good to Excellent | nih.gov |
Introduction of Phenoxy Moiety onto Methyl 2-aminobenzoate (B8764639) Scaffold
This strategy focuses on forming the diaryl ether linkage, a key structural feature of the target molecule. The Ullmann condensation is the classical and most relevant method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). In this specific synthesis, this would translate to the reaction of methyl 2-amino-5-halobenzoate (e.g., bromo or iodo derivative) with phenol in the presence of a copper catalyst and a base.
Traditional Ullmann conditions often required harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper. wikipedia.orgmagtech.com.cn However, modern advancements have led to milder and more efficient catalytic systems. The use of ligands, such as N,N-dimethylglycine, has been shown to promote the Ullmann coupling of phenols and aryl halides at significantly lower temperatures (e.g., 90°C) with catalytic amounts of copper salts (e.g., CuI). organic-chemistry.org The choice of base, such as cesium carbonate (Cs₂CO₃), and solvent also plays a crucial role in the reaction's success. nih.gov
Table 2: Key Components in Modern Ullmann Ether Synthesis
| Component | Example | Function | Ref. |
| Aryl Halide | Methyl 2-amino-5-bromobenzoate | Electrophilic partner | sigmaaldrich.com |
| Nucleophile | Phenol | Nucleophilic partner | wikipedia.org |
| Copper Catalyst | Copper(I) Iodide (CuI) | Facilitates C-O bond formation | wikipedia.orgnih.gov |
| Ligand | N,N-Dimethylglycine | Accelerates reaction, allows milder conditions | organic-chemistry.org |
| Base | Cesium Carbonate (Cs₂CO₃) | Deprotonates the phenol | nih.gov |
| Solvent | Toluene (B28343), DMF, Dioxane | Reaction medium | wikipedia.org |
Amination Reactions of Methyl 2-halo-5-phenoxybenzoate Precursors
In this synthetic route, the amino group is introduced in the final step. This is typically achieved through the amination of a methyl 2-halo-5-phenoxybenzoate precursor (where the halogen is typically chlorine, bromine, or iodine). The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly applicable here. wikipedia.orglibretexts.org This reaction would involve coupling methyl 2-halo-5-phenoxybenzoate with an ammonia (B1221849) equivalent (such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specific conditions) using a palladium catalyst and a specialized phosphine (B1218219) ligand. wikipedia.org
Alternatively, nucleophilic aromatic substitution (SₙAr) can be employed if the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.orgyoutube.com However, the phenoxy and methyl ester groups are not strongly activating for SₙAr with a neutral amine nucleophile, making the catalytic Buchwald-Hartwig approach generally more effective for this transformation. wikipedia.org The Ullmann-type C-N coupling (Goldberg reaction) using a copper catalyst is another viable, albeit often higher-temperature, alternative to the palladium-catalyzed methods. wikipedia.orgnih.gov
Reductive Pathways from Nitro-Substituted Phenoxybenzoates
A very common and efficient strategy for introducing an aromatic amino group is through the reduction of a corresponding nitro compound. masterorganicchemistry.comunacademy.com In this pathway, methyl 2-nitro-5-phenoxybenzoate is synthesized first and then reduced to afford the target molecule. The precursor, methyl 2-nitro-5-phenoxybenzoate, can be prepared via an Ullmann condensation between methyl 2-nitro-5-halobenzoate and phenol.
The reduction of the nitro group can be accomplished using various methods:
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.com This is often a clean and high-yielding method.
Metal/Acid Reduction: A classic method, known as the Béchamp reduction, uses a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com This method is robust and widely applicable for the reduction of aromatic nitro compounds. youtube.com
The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might also be susceptible to reduction. unacademy.com
Mechanistic Investigations of Synthesis
The synthetic routes described above proceed through well-established reaction mechanisms:
Fischer-Speier Esterification: The mechanism involves several reversible steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. masterorganicchemistry.com
Ullmann Condensation: While studied for over a century, the precise mechanism of the Ullmann reaction can be complex. wikipedia.orgbyjus.com A widely accepted pathway for the C-O coupling involves the formation of a copper(I) phenoxide species. This species is thought to undergo oxidative addition with the aryl halide to form a transient Cu(III) intermediate. organic-chemistry.org Reductive elimination from this intermediate then yields the diaryl ether product and regenerates a Cu(I) species, which continues the catalytic cycle. wikipedia.orgorganic-chemistry.org The role of the ligand is to stabilize the copper intermediates and facilitate the oxidative addition and reductive elimination steps.
Buchwald-Hartwig Amination: The catalytic cycle is generally understood to begin with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.org The resulting Pd(II) complex then coordinates with the amine. A base removes a proton from the coordinated amine to form a palladium amide complex. The final step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.org
Nitro Group Reduction: In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the metal catalyst along with hydrogen. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are sequentially reduced until the amine is formed. orientjchem.org In metal/acid reductions, the metal acts as the reducing agent, transferring electrons to the nitro group. The reaction proceeds through a similar series of oxygen-loss steps, with the acid providing protons to form water as a byproduct. youtube.com
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound requires careful control over reaction parameters for each specific pathway.
For esterification reactions , the key is to shift the equilibrium to the product side. This is achieved by using a large excess of methanol or by continuous removal of water. masterorganicchemistry.com The choice of acid catalyst and temperature can also influence the reaction rate and minimize side reactions.
In the Ullmann condensation , optimization focuses on the catalytic system. Research has shown that the choice of ligand, copper source, base, and solvent can dramatically affect the yield and reaction temperature. orientjchem.orgresearchgate.net For instance, using N,N-dimethylglycine as a ligand with CuI and Cs₂CO₃ in a solvent like dioxane or toluene can allow the reaction to proceed at much lower temperatures (e.g., 90-110°C) compared to traditional methods, often with improved yields. organic-chemistry.org
Table 3: Example of Reaction Optimization for Ullmann-type Diaryl Ether Synthesis
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Cu powder | None | K₂CO₃ | Pyridine | >200 | Low to Moderate |
| CuI | Phenanthroline | Cs₂CO₃ | Toluene | 110 | Good |
| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Excellent |
This table provides a generalized representation of optimization trends for Ullmann reactions based on literature for similar substrates.
For amination reactions , particularly the Buchwald-Hartwig protocol, optimization involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (which vary in steric bulk and electron-donating properties), bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), and solvents. libretexts.orgnih.gov The optimal combination is highly substrate-dependent.
In the case of nitro group reduction , the choice of catalyst and solvent for hydrogenation is critical. For example, Pd/C is a very common and effective catalyst. nih.gov Reaction conditions such as hydrogen pressure and temperature are adjusted to ensure complete reduction without affecting other functional groups. For metal/acid reductions, controlling the rate of addition of the acid and maintaining the appropriate temperature are key to achieving a high yield and preventing side reactions. youtube.com
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. For the synthesis of diaryl ethers like this compound, this has primarily involved the modification and improvement of traditional methods like the Ullmann condensation. The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org However, these reactions often necessitate harsh conditions, such as high temperatures (frequently over 210°C), high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), and stoichiometric amounts of copper. wikipedia.org These factors contribute to high energy consumption, potential environmental pollution, and difficulties in product purification.
Modern green chemistry approaches aim to mitigate these drawbacks by focusing on several key areas: the use of alternative energy sources, the application of greener solvents and catalysts, and the implementation of solvent-free reaction conditions. researchgate.net
Alternative Energy Sources: Microwave and Ultrasound Irradiation
Ultrasound irradiation is another alternative energy source that can enhance reaction rates and yields in synthetic chemistry. researchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.
Greener Solvents and Catalysts
The choice of solvent is a critical aspect of green chemistry. Traditional solvents like DMF and NMP are effective for Ullmann-type reactions but are under scrutiny due to their toxicity and high boiling points, which makes their removal and recycling energy-intensive. A significant green improvement is the use of water as a reaction solvent. For example, microwave-assisted Ullmann coupling reactions have been successfully carried out in aqueous phosphate (B84403) buffer, offering a much more environmentally friendly alternative. nih.govnih.gov Other promising green dipolar aprotic solvents that could potentially replace NMP include γ-valerolactone (GVL), cyrene, dimethyl carbonate (DMC), and dimethyl isosorbide (B1672297) (DMI). rsc.org Dimethyl sulfoxide (B87167) (DMSO) and toluene are other solvents that have been used in greener Ullmann-type reactions. mdpi.com
Solvent-Free Conditions
An ideal green synthesis would eliminate the use of solvents altogether. Solvent-free, or "dry media," reactions, often facilitated by microwave irradiation, have been reported for Ullmann condensations. researchgate.net In these methods, the neat reactants are mixed with a solid catalyst and irradiated, which can lead to high yields in very short reaction times without the need for any solvent.
The following table summarizes the comparison between traditional and green chemistry approaches for Ullmann-type reactions, which are relevant for the synthesis of this compound.
| Feature | Traditional Ullmann Condensation | Green Chemistry Approaches |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Reaction Time | Hours to days | Minutes to a few hours researchgate.netnih.govnih.gov |
| Temperature | High (often > 210°C) wikipedia.org | Often lower, or localized high temperatures with ultrasound |
| Solvents | High-boiling aprotic solvents (NMP, DMF, Nitrobenzene) wikipedia.org | Water (e.g., phosphate buffer), greener aprotic solvents (GVL, Cyrene, DMC, DMI), DMSO, Toluene nih.govnih.govrsc.orgmdpi.com |
| Catalyst | Stoichiometric copper powder wikipedia.org | Catalytic amounts of copper or palladium; Heterogeneous and recyclable catalysts (e.g., Pd/ZrO2, CuO-NPs, Cu-zeolites) researchgate.netmdpi.comtandfonline.com |
| Reaction Conditions | Often requires inert atmosphere | Can sometimes be performed in air nih.gov |
| Byproducts/Waste | Significant solvent and metal waste | Reduced solvent and metal waste due to recyclable catalysts and greener solvents |
Spectroscopic and Structural Elucidation in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the precise connectivity and spatial arrangement of atoms can be determined.
It is important to note that the following spectral data are based on computational predictions, as comprehensive experimental spectra for Methyl 2-amino-5-phenoxybenzoate are not widely available in the cited literature. These predictions are generated using advanced algorithms that provide reliable estimations of spectral features.
Proton (¹H) NMR Spectroscopic Analysis
In the predicted ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display a complex series of multiplets due to the protons on the two benzene (B151609) rings. The protons on the aminobenzoate ring are influenced by both the amino and phenoxy substituents, leading to specific splitting patterns. The protons of the phenoxy group itself would also produce a set of signals. Furthermore, a singlet corresponding to the methyl ester protons and a broad singlet for the amine (NH₂) protons are anticipated.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Splitting Pattern | Integration | Assignment |
| ~7.5 - 7.2 | Multiplet | 5H | Ar-H (Phenoxy group) |
| ~7.1 | Doublet of doublets | 1H | H -4 (Aminobenzoate ring) |
| ~6.9 | Doublet | 1H | H -6 (Aminobenzoate ring) |
| ~6.7 | Doublet | 1H | H -3 (Aminobenzoate ring) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH ₂ |
| ~3.8 | Singlet | 3H | -OCH ₃ |
Note: The chemical shifts are predicted and may vary from experimental values.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The predicted ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the methyl carbon of the ester group. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing ester and phenoxy groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | C =O (Ester) |
| ~158 | C -5 (Aminobenzoate ring) |
| ~150 | C -1' (Phenoxy ring) |
| ~142 | C -2 (Aminobenzoate ring) |
| ~130 | C -3', C -5' (Phenoxy ring) |
| ~125 | C -4' (Phenoxy ring) |
| ~123 | C -4 (Aminobenzoate ring) |
| ~120 | C -2', C -6' (Phenoxy ring) |
| ~118 | C -6 (Aminobenzoate ring) |
| ~115 | C -3 (Aminobenzoate ring) |
| ~110 | C -1 (Aminobenzoate ring) |
| ~52 | -OC H₃ |
Note: The chemical shifts are predicted and may vary from experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals, especially in the aromatic regions.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within the aminobenzoate and phenoxy rings.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton and carbon assignments for each C-H bond in the molecule.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of an amino group would be indicated by N-H stretching vibrations. The carbonyl group of the ester would show a strong C=O stretching band. The aromatic rings would produce C-H and C=C stretching vibrations, and the ether linkage of the phenoxy group would have a characteristic C-O stretching frequency.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Weak | Aliphatic C-H stretching (methyl group) |
| 1720 - 1700 | Strong | C=O stretching (ester) |
| 1620 - 1580 | Medium-Strong | N-H bending and Aromatic C=C stretching |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |
| 1300 - 1200 | Strong | C-O stretching (ether and ester) |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Note: The wavenumbers are predicted and may vary from experimental values.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the benzene rings. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum. Due to the lack of available experimental data, a detailed analysis of the Raman spectrum is not possible at this time. However, it would be a valuable tool for a complete structural elucidation, helping to confirm the assignments made by FT-IR and NMR.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. This technique is indispensable for determining the molecular weight of a compound, confirming its elemental composition, and providing insights into its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is used to confirm that the experimentally observed mass aligns with the theoretically calculated mass for its chemical formula, C₁₄H₁₃NO₃.
The expected exact mass is a crucial data point for verification. The molecular formula C₁₄H₁₃NO₃ yields a calculated monoisotopic mass that can be compared against the measured value from an HRMS instrument, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Table 1: HRMS Data for this compound (C₁₄H₁₃NO₃)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₃ |
| Calculated Monoisotopic Mass | 243.08954 u |
| Ionization Mode (Typical) | ESI+ |
| Observed Ion (Typical) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 244.09737 |
LC-MS and GC-MS Applications in Purity Assessment
Chromatography coupled with mass spectrometry is the gold standard for separating components of a mixture and identifying them, making it ideal for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used to analyze the purity of this compound, especially during process monitoring and quality control of the final product. The compound is separated from starting materials, by-products, and other impurities on a liquid chromatography column before being detected by the mass spectrometer. In synthetic procedures where this compound is used as a reagent, LC-MS is employed to track its consumption and the formation of the desired product. researchgate.net The retention time and the mass spectrum serve as two independent identifiers, providing high confidence in the purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, provided the compound is sufficiently volatile and thermally stable. In GC-MS, the sample is vaporized and separated in a gaseous state. This method is highly effective for detecting and quantifying volatile organic impurities that may be present in a sample of this compound.
Table 2: Typical Chromatographic Purity Analysis Parameters
| Technique | Column Example | Mobile/Carrier Phase Example | Detection |
|---|---|---|---|
| LC-MS | C18 reverse-phase column (e.g., YMC S5 ODS, 4.6 x 50 mm) | Gradient of water and methanol (B129727) with an acid modifier (e.g., 0.1% TFA or 0.2% H₃PO₄) researchgate.net | UV (e.g., 220 nm, 254 nm) and Mass Spectrometer (m/z scan) |
| GC-MS | Capillary column (e.g., DB-5ms, HP-5) | Inert carrier gas (e.g., Helium, Hydrogen) | Mass Spectrometer (Electron Ionization - EI) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's connectivity and conformation and reveals how molecules pack together in the solid state, governed by various intermolecular forces. As of late 2025, a detailed single-crystal X-ray diffraction study for this compound is not widely available in public scientific databases. However, the following sections describe the standard techniques that would be applied for such a structural elucidation.
Crystal Growth Techniques for Single Crystal X-ray Diffraction
The primary prerequisite for a successful X-ray crystallography experiment is the availability of a high-quality single crystal. Growing such a crystal can be a meticulous process. For an organic molecule like this compound, a common and effective method is slow evaporation. This technique involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly and undisturbed over several days or weeks. As the solution becomes supersaturated, molecules begin to organize into a crystal lattice.
The choice of solvent is critical and is often determined empirically. Solvents such as ethanol, methanol, ethyl acetate, acetone, or mixtures like dichloromethane/hexane would be typical candidates for growing crystals of this compound.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Should a crystal structure be determined, its analysis would provide invaluable insight. The data would reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule.
Furthermore, the analysis would focus on the intermolecular interactions that dictate the crystal packing. For this molecule, hydrogen bonding would be a key interaction. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) and the phenoxy ether oxygen (-O-) can act as hydrogen bond acceptors. The formation of N-H···O hydrogen bonds would likely be a dominant feature, connecting molecules into chains, sheets, or more complex three-dimensional networks. Other potential interactions influencing the packing arrangement include π-π stacking between the aromatic rings and weaker C-H···O or C-H···π interactions. Understanding these forces is crucial for comprehending the material's physical properties, such as its melting point, solubility, and stability.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 2-amino-5-phenoxybenzoate, DFT calculations could be employed to determine its optimized molecular geometry, bond lengths, and bond angles. Furthermore, these calculations can provide valuable information about the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. This information is crucial for understanding how the molecule might interact with other molecules and its environment.
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses several rotatable bonds, allowing it to adopt various conformations. Molecular dynamics (MD) simulations could be used to explore the conformational space of this molecule over time. By simulating the motion of the atoms under a given force field, MD can reveal the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the adopted conformation.
Docking Studies with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of drug discovery, docking is often used to predict the binding mode and affinity of a small molecule ligand to a protein target. While literature mentions this compound in the synthesis of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type III, specific docking studies for this compound are not reported. researchgate.net Such studies would involve computationally placing this compound into the active site of a target protein to predict its binding orientation and to score the interaction. This would provide valuable hypotheses about its potential biological activity and guide the design of more potent analogs.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, time-dependent DFT (TD-DFT) calculations could predict its UV-Vis absorption spectrum, providing insights into its electronic transitions. Similarly, calculations of vibrational frequencies could aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, NMR chemical shifts can be calculated and compared with experimental data to provide a detailed picture of the molecular structure in solution.
While specific computational research on this compound is currently lacking in the public domain, the application of established computational chemistry and molecular modeling techniques holds great promise for elucidating its chemical and biological properties. The methodologies outlined above provide a clear roadmap for future in silico investigations that would undoubtedly contribute to a deeper understanding of this compound and could accelerate the discovery of its potential applications.
Structure Activity Relationship Sar Investigations of Methyl 2 Amino 5 Phenoxybenzoate and Analogues
Design Principles for Structural Modifications
The rational design of analogues of methyl 2-amino-5-phenoxybenzoate involves systematic alterations to its three primary components: the amino group, the phenoxy moiety, and the benzoate (B1203000) ester group. The goal is to probe the steric, electronic, and hydrophobic requirements of the target receptor or enzyme to enhance potency, selectivity, and pharmacokinetic properties.
Substituent Effects on the Amino Group
The primary amino group at the 2-position of the benzoate ring is a key feature of anthranilates and is often crucial for biological activity. pharmacy180.com Modifications at this position can significantly impact the molecule's interaction with its biological target.
N-Acylation and N-Alkylation: Introduction of acyl or alkyl groups on the nitrogen atom can modulate the compound's lipophilicity and hydrogen bonding capacity. For instance, N-acylation can introduce additional interaction points, while N-alkylation can alter the basicity and steric profile of the amino group. In related anthranilic acid derivatives, replacement of the NH moiety with functionalities like -N(CH3)- or -N(COCH3)- has been shown to significantly reduce anti-inflammatory activity, highlighting the importance of the unsubstituted or minimally substituted amino group for certain biological targets. pharmacy180.com
Conversion to Heterocycles: The amino group can also serve as a handle for the construction of fused heterocyclic systems, leading to entirely new classes of compounds with potentially different biological activities.
Variations in the Phenoxy Moiety
The phenoxy group at the 5-position offers a large surface for modification, allowing for the exploration of a wide chemical space. Substituents on the phenyl ring of the phenoxy moiety can influence the compound's electronic properties, conformation, and potential for additional interactions with the target.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl groups) on the phenoxy ring can alter the electron density of the entire molecule, which can be critical for binding affinity. Studies on related phenoxy-containing compounds have shown that the nature and position of substituents on this ring can lead to conflicting results depending on the biological assay, indicating that the optimal substitution pattern is highly target-dependent. pharmacy180.com
Steric and Lipophilic Effects: Varying the size and lipophilicity of the substituents on the phenoxy ring can probe the steric tolerance and hydrophobic pockets of the binding site. For example, in a series of salicylanilides, increasing the lipophilicity and bulkiness of alkoxy substituents at the 2-position of the phenyl ring led to decreased activity in a photosynthetic electron transport inhibition assay, but increased antifungal and antibacterial activity. mdpi.com
Modifications of the Benzoate Ester Group
The methyl ester of the benzoate group is another key site for modification. Its primary role is often to enhance cell permeability, and its modification can significantly affect the compound's pharmacokinetic profile and potency.
Ester Variation: Changing the alkyl portion of the ester (e.g., from methyl to ethyl or larger groups) can fine-tune the compound's lipophilicity and metabolic stability.
Conversion to Amide or Acid: Hydrolysis of the ester to the corresponding carboxylic acid can introduce a charged group, which may form crucial ionic interactions or hydrogen bonds with the target. However, this can also decrease cell permeability. Conversion of the ester to an amide introduces a different hydrogen bonding pattern and can alter the molecule's conformation and metabolic stability. Studies on lysophospholipids have shown that replacing the ester linkage with a metabolically more stable heteroaromatic ring can retain potency and selectivity. nih.gov
Correlation of Structural Features with Biological Activity Profiles
The biological activity of this compound analogues is a direct consequence of their structural features. By systematically modifying the molecule and observing the resulting changes in activity, a SAR profile can be established.
Table 1: Hypothetical SAR Data for this compound Analogues
| Compound | R1 (on Amino) | R2 (on Phenoxy) | R3 (Ester) | Biological Activity (IC50, µM) |
| 1 (Parent) | H | H | CH3 | 10.5 |
| 2 | COCH3 | H | CH3 | > 100 |
| 3 | H | 4-F | CH3 | 5.2 |
| 4 | H | 4-OCH3 | CH3 | 8.9 |
| 5 | H | H | H | 25.1 |
| 6 | H | H | NH2 | 15.8 |
This table is a hypothetical representation to illustrate SAR principles and is not based on actual experimental data for this specific compound.
From this hypothetical data, several trends can be inferred:
Amino Group: Acylation of the amino group (Compound 2) leads to a significant loss of activity, suggesting a free amino group is essential for binding.
Phenoxy Moiety: A fluorine substituent at the para-position of the phenoxy ring (Compound 3) enhances activity, possibly through favorable electronic or hydrophobic interactions. An electron-donating methoxy group (Compound 4) has a less pronounced effect.
Benzoate Group: Conversion of the ester to a carboxylic acid (Compound 5) or an amide (Compound 6) reduces potency, indicating that the methyl ester might be optimal for cell penetration or fits well into a hydrophobic pocket of the target.
Ligand-Target Interactions and Binding Mechanisms
Potential binding interactions could include:
Hydrogen Bonding: The amino group and the carbonyl oxygen of the ester are potential hydrogen bond donors and acceptors, respectively.
π-π Stacking: The aromatic rings of the benzoate and phenoxy moieties can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a protein.
Hydrophobic Interactions: The phenoxy group and the methyl ester can occupy hydrophobic pockets within the target protein.
Halogen Bonding: If halogen substituents are present on the phenoxy ring, they may participate in halogen bonding, a specific type of non-covalent interaction.
Molecular docking simulations can be employed to predict the binding mode of these analogues within the active site of a target protein, providing a structural basis for the observed SAR. genominfo.org
Bioisosteric Replacements and Their Impact on Activity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com
Carboxylic Acid Bioisosteres: If the carboxylic acid form of the molecule (resulting from ester hydrolysis) is found to be active but has poor cell permeability, the acid group can be replaced with bioisosteres such as tetrazole, which can mimic the acidity and hydrogen bonding pattern of a carboxylic acid but with improved pharmacokinetic properties. drughunter.com
Ester/Amide Bioisosteres: As mentioned, the ester group can be replaced by an amide. While this can alter activity, in some cases, it can lead to improved metabolic stability. The isosteric replacement of an ester linkage with heteroaromatic rings has also been shown to be a successful strategy to increase metabolic stability while retaining biological activity. nih.gov
Phenyl Ring Bioisosteres: The phenyl ring of the phenoxy moiety can be replaced by other aromatic heterocycles (e.g., pyridine, thiophene) or saturated rings to modulate lipophilicity, solubility, and metabolic stability, as well as to explore different interaction patterns with the target. nih.gov The introduction of fluorine atoms to replace hydrogen on the aromatic rings is another common bioisosteric replacement to block metabolic sites or modulate electronic properties. nih.gov
Preclinical Biological Activity and Mechanistic Studies
In Vitro Assays for Biological Target Identification and Validation
Comprehensive in vitro studies to identify and validate the biological targets of Methyl 2-amino-5-phenoxybenzoate are not currently available in the scientific literature.
Receptor Binding Assays
Specific data from receptor binding assays for this compound are not found in published research. A commercial supplier suggests that the compound binds to nuclear hormone receptors and potentiates their effects, but these claims are not substantiated by accessible scientific studies. biosynth.com
Cellular Pathway Modulation Studies
Detailed studies on the modulation of cellular pathways by this compound have not been published. General, uncited statements from a commercial vendor suggest it may prevent transcription by blocking the DNA binding site of nuclear hormone receptors, but this has not been validated in the peer-reviewed literature. biosynth.com
In Vivo (Non-Human) Models for Efficacy Evaluation
There is a lack of published research detailing the in vivo efficacy of this compound in non-human pharmacological models.
Pharmacological Models (e.g., antiplasmodial activity in P. falciparum or P. berghei)
No studies were found that evaluated the antiplasmodial activity of this compound against Plasmodium falciparum or Plasmodium berghei. While the field of antimalarial research is active, with many compounds being tested for such activity, this specific molecule does not appear in the available literature concerning these models. nih.govekb.eg
Mechanistic Investigations in Animal Models
Mechanistic investigations of this compound in animal models have not been reported in the scientific literature. Consequently, there is no available data on its mode of action, efficacy, or potential therapeutic effects in an in vivo context.
Elucidation of Molecular Mechanisms of Action
The precise molecular mechanisms underpinning the biological activities of this compound are not extensively detailed in publicly available research literature. However, information from commercial suppliers suggests that the compound may function as an enzyme inhibitor and a modulator of nuclear hormone receptor activity.
Interaction with Specific Cellular Proteins and Nucleic Acids
Commercial data indicates that this compound may interact with nuclear hormone receptors. biosynth.com It is proposed that the compound binds to these receptors and subsequently blocks their ability to bind to DNA, thereby inhibiting the transcription of target genes. biosynth.com Nuclear hormone receptors are a large family of ligand-activated transcription factors that regulate a wide array of physiological processes, and their modulation can have significant therapeutic implications. The specific nuclear hormone receptors that this compound interacts with, and the precise nature of this interaction, have not been publicly elucidated in peer-reviewed studies.
Furthermore, the compound is described as an enzyme inhibitor. biosynth.com While the broad class of enzymes is mentioned, specific protein targets within this class are not definitively identified in available literature.
Effects on Metabolic Pathways
The potential effects of this compound on metabolic pathways appear to be linked to its inhibitory action on certain enzymes. It has been suggested that this compound inhibits dehydrogenase enzymes, which are critical for the metabolism of carbohydrates and lipids. biosynth.com Dehydrogenases play a central role in cellular respiration and energy production by catalyzing the removal of hydrogen atoms from their substrates. By inhibiting these enzymes, this compound could potentially disrupt cellular energy metabolism. However, specific dehydrogenase enzymes affected by this compound and the downstream consequences of this inhibition on metabolic pathways have not been detailed in scientific literature.
Comparative Analysis with Related Bioactive Compounds
To better understand the potential biological profile of this compound, a comparative analysis with structurally related aminobenzoate derivatives can provide valuable insights.
| Compound | Structural Difference from this compound | Reported Biological Activities |
| Methyl 2-amino-5-bromobenzoate | Bromine atom at the 5-position instead of a phenoxy group. | Intermediate in the synthesis of benzothiazines. researchgate.netnih.gov |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Amino group at the 4-position, bromine and fluorine at 3 and 5-positions. | Inhibitor of glutathione (B108866) reductase. nih.gov |
| Methyl 4-amino-2-nitrobenzoate | Amino group at the 4-position, nitro group at the 2-position. | Inhibitor of glutathione S-transferase. nih.gov |
This table is generated based on available data and is for comparative purposes only.
For instance, Methyl 2-amino-5-bromobenzoate , which shares the methyl 2-aminobenzoate (B8764639) core but has a bromine substituent instead of a phenoxy group, is primarily documented as an intermediate in chemical synthesis. researchgate.netnih.gov This suggests that the nature of the substituent at the 5-position is critical for conferring biological activity.
In a study on methyl 4-aminobenzoate (B8803810) derivatives, compounds with different substitutions were shown to inhibit key enzymes in glutathione metabolism. nih.gov For example, Methyl 4-amino-3-bromo-5-fluorobenzoate was identified as an inhibitor of glutathione reductase, while Methyl 4-amino-2-nitrobenzoate inhibited glutathione S-transferase. nih.gov These findings highlight how modifications to the aminobenzoate scaffold can lead to specific enzyme-inhibitory activities. Although these compounds differ in the position of the amino group compared to this compound, the data underscores the potential for this class of molecules to interact with and inhibit enzymatic targets.
The phenoxy group in this compound is a significant structural feature that likely influences its biological activity, potentially through interactions with a hydrophobic binding pocket in its target protein(s), a characteristic that differs from the smaller halogen or nitro substituents of the compared molecules.
Development of Derivatives and Analogues for Enhanced Research Utility
Synthetic Strategies for Novel Analogues
The modification of the core structure of methyl 2-amino-5-phenoxybenzoate is primarily focused on the introduction of diverse chemical functionalities to probe new interaction spaces and modulate physicochemical properties. Key strategies include the incorporation of heterocyclic moieties and the derivatization of its aromatic rings.
Incorporation of Heterocyclic Moieties
The introduction of heterocyclic rings is a well-established strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore novel binding interactions. For derivatives of aminobenzoates, the amino group serves as a versatile handle for the construction of various heterocyclic systems. General approaches that can be conceptually applied to this compound include the condensation of the amino group with diketones, ketoesters, or other bifunctional reagents to form a range of five- and six-membered heterocycles. For instance, reactions with β-dicarbonyl compounds can yield diazepine (B8756704) or pyrimidine (B1678525) derivatives. Furthermore, the amino group can be transformed into a more reactive intermediate, such as an isothiocyanate or an isocyanate, which can then undergo cyclization reactions with appropriate nucleophiles to afford thiazole, triazole, or oxadiazole-containing analogues.
While specific examples for this compound are not extensively documented in publicly available literature, the synthesis of heterocyclic derivatives from related 2-aminobenzothiazoles provides a conceptual blueprint. In such cases, the exocyclic amino group is reacted with various electrophiles to construct additional heterocyclic rings, a strategy that could be adapted for the target compound.
Derivatization at Aromatic Rings
The two aromatic rings of this compound offer multiple sites for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation or alkylation, can be employed to introduce a variety of substituents onto either the benzoate (B1203000) or the phenoxy ring. The directing effects of the existing substituents (the amino and ester groups on one ring, and the ether linkage on the other) will govern the position of the new functionalities.
For example, halogenation can introduce bromine or chlorine atoms, which can alter the electronic nature of the ring and also serve as handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce more complex aryl or alkyl groups. Nitration, followed by reduction of the nitro group, provides a route to introduce an additional amino group, which can then be further functionalized. Structure-activity relationship studies on related 2-phenoxybenzamides have demonstrated that the nature and position of substituents on the aromatic rings significantly impact biological activity. mdpi.com
Evaluation of Modified Compounds in Preclinical Models
The ultimate utility of newly synthesized analogues of this compound lies in their performance in relevant biological assays and preclinical models. The specific models employed would be dictated by the intended research application of these novel compounds.
A general workflow for preclinical evaluation would involve initial in vitro screening to assess primary activity and cytotoxicity. For instance, if the analogues are designed as enzyme inhibitors, biochemical assays would be used to determine their inhibitory constants (e.g., IC₅₀ or Kᵢ values). Cellular assays would then be employed to assess their effects in a more complex biological environment.
Following in vitro characterization, promising candidates would progress to in vivo studies in animal models. The choice of animal model would depend on the research area. For example, if the compounds are being investigated for their potential as imaging agents, their biodistribution and target engagement would be assessed in relevant disease models.
Chemoinformatic Approaches to Analogue Design
Chemoinformatics plays a pivotal role in modern drug discovery and chemical probe development by enabling the rational design of novel compounds and the prediction of their properties. For the development of this compound analogues, chemoinformatic tools can be applied at various stages.
Initially, computational methods can be used to analyze the conformational space of the parent molecule and to identify key pharmacophoric features. Based on this understanding, virtual libraries of potential analogues can be generated by in silico modification of the core structure. These virtual compounds can then be screened for desirable properties, such as predicted binding affinity to a target protein, using molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed once a dataset of synthesized analogues and their corresponding biological activities is available. QSAR models aim to establish a mathematical relationship between the chemical structure of the compounds and their biological effects. nih.gov These models can then be used to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards the most promising candidates. Computational analysis of analogue series can also help in identifying activity cliffs and understanding the fine details of SAR. nih.gov
Focused Library Synthesis for SAR Expansion
To efficiently explore the chemical space around the this compound scaffold and to rapidly build a comprehensive SAR, the synthesis of a focused library of compounds is a highly effective strategy. This approach involves the systematic variation of different parts of the molecule using parallel or combinatorial synthesis techniques.
For this compound, a focused library could be designed by varying the substituents on both aromatic rings and by modifying the linker between them. For instance, a library could be generated where a set of different building blocks is introduced at the amino group, while simultaneously, another set of diverse fragments is incorporated onto the phenoxy ring via cross-coupling reactions.
The use of solid-phase synthesis can facilitate the rapid production of a large number of analogues. In this approach, the core scaffold is attached to a solid support (resin), and subsequent chemical transformations are carried out in a stepwise manner. nih.gov After the final synthetic step, the desired compounds are cleaved from the resin and purified. This methodology is well-suited for the generation of libraries with high diversity. While specific library synthesis for this compound has not been reported, the principles of parallel synthesis have been successfully applied to other classes of compounds, such as 2-aminothiazoles, demonstrating the feasibility of this approach for generating large sets of related molecules for biological screening. nih.gov
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of "Methyl 2-amino-5-phenoxybenzoate" in research samples due to its versatility and precision. The development of a robust HPLC method is critical for ensuring reliable and reproducible results.
A common approach for the analysis of aromatic amines and benzoate (B1203000) esters involves reversed-phase HPLC. nih.govthermofisher.cn This methodology utilizes a nonpolar stationary phase, typically a C18 or C8 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For "this compound," a gradient elution is often preferred to achieve optimal separation from potential impurities or other components in a complex matrix. The mobile phase typically consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol). thermofisher.cn
Detection is commonly achieved using a UV detector, as the aromatic rings and other chromophores in "this compound" allow for strong absorbance at specific wavelengths. A photodiode array (PDA) detector can be particularly useful for method development, as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification and purity assessment.
A typical HPLC method for the analysis of "this compound" is summarized in the interactive data table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This table represents a typical set of starting conditions for the HPLC analysis of this compound and may require optimization for specific sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of "this compound," derivatization is often necessary to increase its thermal stability and volatility for GC analysis. nih.gov A common derivatization strategy for compounds containing amino groups is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.
The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically used. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data.
GC-MS is particularly valuable for trace analysis due to its high sensitivity, especially when operating in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte.
An illustrative set of GC-MS parameters for the analysis of derivatized "this compound" is provided in the interactive table below.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu (full scan) |
This table outlines typical GC-MS conditions for the analysis of a derivatized form of this compound. The derivatization step is crucial for successful analysis.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For the analysis of "this compound," which contains a basic amino group, CE can be a powerful tool, particularly in the capillary zone electrophoresis (CZE) mode. nih.govfda.gov.twjfda-online.com
In CZE, the separation is governed by the charge-to-size ratio of the analytes. The primary amino group of "this compound" can be protonated in an acidic buffer, allowing it to migrate as a cation. The choice of buffer pH is critical for controlling the charge of the analyte and the electroosmotic flow (EOF), which in turn affects the separation resolution and analysis time. The use of additives like cyclodextrins in the buffer can further enhance selectivity, especially for resolving closely related compounds or isomers. nih.gov
Detection in CE is most commonly performed using UV-Vis absorbance, similar to HPLC. The high resolving power of CE can provide sharp, well-defined peaks, making it suitable for purity analysis and the separation of complex mixtures.
A representative set of conditions for the CE analysis of "this compound" is detailed in the interactive data table below.
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate (B84403) buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
This table presents a plausible set of conditions for the analysis of this compound by Capillary Electrophoresis. Buffer composition and pH are key parameters for optimization.
Hyphenated Techniques in Complex Matrix Analysis (e.g., LC-MS/MS)
For the analysis of "this compound" in complex matrices such as biological fluids or environmental samples, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide unparalleled sensitivity and selectivity. tandfonline.commdpi.com This technique combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of tandem mass spectrometry.
Following chromatographic separation, the analyte enters the mass spectrometer, where it is typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a precursor ion corresponding to the protonated molecule of "this compound" is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity, as it relies on a specific precursor-to-product ion transition.
The high selectivity of LC-MS/MS minimizes interference from matrix components, allowing for accurate quantification at very low concentrations. This makes it an ideal technique for metabolic studies, pharmacokinetic research, and trace-level environmental analysis.
An example of LC-MS/MS parameters for the analysis of "this compound" is shown in the interactive table below.
| Parameter | Condition |
| LC System | UPLC with a C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments of the parent molecule |
| Collision Energy | Optimized for the precursor-product transition |
This table provides a general outline for an LC-MS/MS method for this compound. The specific precursor and product ions, as well as the collision energy, would need to be determined experimentally.
Potential Research Applications and Future Directions
Role in Development of Research Probes and Chemical Tools
Methyl 2-amino-5-phenoxybenzoate has demonstrated its utility as a crucial building block in the synthesis of targeted chemical probes. A notable application is in the creation of inhibitors for the enzyme 17β-hydroxysteroid dehydrogenase type III (17β-HSD3). researchgate.net In one study, this compound was utilized as a key coupling partner in the solid-phase synthesis of a series of anthranilamide-based inhibitors of 17β-HSD3. researchgate.net
The development of such specific inhibitors is paramount for dissecting the roles of individual enzymes in complex biological pathways. By using this compound as a starting material, researchers have been able to systematically build a library of compounds to probe the structure-activity relationship of 17β-HSD3 inhibition. researchgate.net This approach allows for the fine-tuning of inhibitor potency and selectivity, leading to the development of more precise chemical tools for studying this enzyme.
The successful synthesis of these potent, non-steroidal, low molecular weight inhibitors highlights the value of the this compound scaffold in generating research probes with desirable pharmacological properties. researchgate.net
Contributions to Understanding Biological Processes
The primary contribution of this compound to the understanding of biological processes stems from its role in the development of inhibitors for 17β-HSD3. This enzyme is critical in the biosynthesis of testosterone, catalyzing the reduction of androstenedione to testosterone. researchgate.net By providing the chemical framework for potent inhibitors of this enzyme, this compound has indirectly facilitated a deeper understanding of androgen-dependent processes.
The inhibitors synthesized from this compound have shown the ability to potently inhibit the cellular conversion of androstenedione to testosterone. researchgate.net This has significant implications for studying diseases driven by excess androgen production, such as prostate cancer. The availability of these chemical tools allows researchers to investigate the downstream effects of 17β-HSD3 inhibition, contributing to a more comprehensive picture of steroid hormone signaling and its role in disease progression. researchgate.net
The research leading to these inhibitors underscores the importance of targeting specific enzymes in steroidogenic pathways, and this compound has been instrumental in providing a chemical starting point for these investigations. researchgate.net
Emerging Research Areas and Unexplored Potential
While the application of this compound has been notably successful in the context of 17β-HSD3 inhibition, its potential extends to other areas of research. The anthranilamide scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities. This suggests that derivatives of this compound could be explored as inhibitors of other enzymes or as modulators of various receptors.
The presence of the phenoxy group offers opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The exploration of different substituents on the phenoxy ring could lead to the discovery of novel compounds with unique biological profiles. Given the prevalence of the phenoxy moiety in many existing drugs, this represents a promising avenue for future drug discovery efforts.
Furthermore, the core structure of this compound could be utilized in the development of probes for other biological targets where the anthranilate or phenoxy motifs are known to be important for binding. Its potential as a scaffold for developing fluorescent probes or affinity-based probes for target identification remains largely unexplored.
Interdisciplinary Research Collaborations
The development of novel research tools and therapeutic agents based on the this compound scaffold would benefit significantly from interdisciplinary research collaborations. The journey from a chemical starting material to a validated biological probe or a potential drug candidate requires expertise from various scientific disciplines.
Medicinal Chemistry and Organic Synthesis: Chemists can continue to explore the synthetic versatility of this compound to create diverse libraries of derivatives. Their expertise is crucial for optimizing the chemical properties of these compounds.
Biochemistry and Enzymology: Biochemists and enzymologists can screen these newly synthesized compounds against a wide range of biological targets. Their in-depth knowledge of enzyme kinetics and assay development is essential for identifying novel biological activities.
Cellular and Molecular Biology: Cell biologists can investigate the effects of promising compounds in cellular models of disease. This would provide valuable insights into their mechanisms of action and potential therapeutic applications.
Pharmacology and Preclinical Development: Pharmacologists can evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds in animal models. This interdisciplinary effort is a critical step in the translation of basic research findings into potential clinical applications.
By fostering collaborations between these disciplines, the full research potential of this compound and its derivatives can be realized, potentially leading to the development of novel research tools and therapeutic strategies for a variety of diseases.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-5-phenoxybenzoate, and how do reaction conditions influence yield?
Answer:
- Synthetic Pathways : The compound can be synthesized via esterification of 2-amino-5-phenoxybenzoic acid using methanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution of a halogenated precursor (e.g., methyl 2-bromo-5-phenoxybenzoate) with ammonia .
- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid:methanol) are critical. Side reactions, such as hydrolysis of the ester group, can occur at higher temperatures. Monitor purity via TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Analytical Methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR : Confirm the ester group (δ 3.8–3.9 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and amino group (δ 5.2–5.5 ppm, broad singlet).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 274.1 (calculated for C₁₄H₁₃NO₃) .
Q. What are the critical storage and handling protocols to ensure compound stability?
Answer:
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Desiccate to avoid moisture-induced degradation .
- Handling : Use gloves and eye protection. Avoid static discharge during weighing due to potential electrostatic hazards .
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data (e.g., unexpected peaks in NMR) for this compound?
Answer:
Q. What strategies optimize the regioselectivity of phenoxy group introduction in this compound synthesis?
Answer:
- Methodological Design :
- Direct Phenoxylation : Use a Pd-catalyzed coupling reaction (e.g., Buchwald-Hartwig conditions) to attach the phenoxy group at the 5-position.
- Protection-Deprotection : Temporarily protect the amino group with Boc anhydride to prevent unwanted side reactions during phenoxylation .
- Validation : Compare reaction outcomes using LC-MS to confirm regioselectivity and quantify byproducts .
Q. How does the electronic nature of substituents on the phenoxy ring affect the compound’s reactivity in downstream applications?
Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on the phenoxy ring reduce nucleophilicity at the 5-position, slowing further functionalization.
- Experimental Testing : Synthesize derivatives with –OCH₃ (electron-donating) and –CF₃ (electron-withdrawing) groups. Compare reaction rates in amidation or alkylation assays using kinetic HPLC monitoring .
Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities?
Answer:
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (5-HT₃), leveraging the compound’s structural similarity to benzamide pharmacophores .
- QSAR : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., –OCH₃ vs. –NH₂) with binding affinity .
Q. What are the best practices for resolving discrepancies in melting point data across literature sources?
Answer:
- Standardization : Calibrate equipment using reference standards (e.g., pure benzoic acid, mp 122°C).
- Sample Preparation : Ensure consistent drying (24 hrs under vacuum) and particle size (fine powder).
- Reporting : Document heating rate (1–2°C/min) and sample encapsulation method (capillary vs. open tube) .
Q. How can researchers mitigate the compound’s potential toxicity in cell-based assays?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
